6-azido-N-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethyl]hexanamide
Description
This compound is a biotinylated derivative featuring a hexanamide backbone modified with an azido group and a polyethylene glycol (PEG)-like ethoxy chain. The core structure includes a thieno[3,4-d]imidazol-4-yl moiety, a hallmark of biotin derivatives, which facilitates strong interactions with streptavidin/avidin proteins . The azido (-N₃) group enables click chemistry applications, such as bioorthogonal ligation with alkynes, while the PEG chain enhances solubility and reduces steric hindrance in biological systems .
Synthesis involves coupling 6-azidohexanoic acid with a PEG-functionalized ethylenediamine intermediate using EDC/HOBt-mediated amidation, followed by purification via reverse-phase chromatography . Key spectral data (e.g., LCMS, NMR) confirm structural integrity, with molecular weights ranging from 664.8 to 752.9 g/mol depending on PEG chain length .
Properties
Molecular Formula |
C22H39N7O5S |
|---|---|
Molecular Weight |
513.7 g/mol |
IUPAC Name |
6-azido-N-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethyl]hexanamide |
InChI |
InChI=1S/C22H39N7O5S/c23-29-26-9-5-1-2-7-19(30)24-10-12-33-14-15-34-13-11-25-20(31)8-4-3-6-18-21-17(16-35-18)27-22(32)28-21/h17-18,21H,1-16H2,(H,24,30)(H,25,31)(H2,27,28,32) |
InChI Key |
NYAZUAAGKILBHO-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCNC(=O)CCCCCN=[N+]=[N-])NC(=O)N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Strategy Overview
Retrosynthetic Analysis
The preparation of the target compound can be approached through a convergent synthesis strategy involving three key disconnections (Figure 1):
- The amide bond between the 6-azidohexanoic acid and the amino-terminated PEG linker
- The amide bond between biotin and the other terminus of the PEG linker
- The preparation of the azido functionality via substitution reaction
This approach allows for the independent optimization of each component synthesis before final assembly.
General Synthetic Scheme
The overall synthetic pathway proceeds through the following key steps:
- Synthesis of 6-azidohexanoic acid from 6-bromohexanoic acid or 6-chlorohexanoic acid
- Preparation of biotin-PEG conjugate via amide coupling
- Final coupling of the azido acid with the biotin-PEG conjugate
Detailed Preparation of Key Intermediates
Synthesis of 6-Azidohexanoic Acid
Several methods have been reported for the synthesis of 6-azidohexanoic acid, with varying efficiencies and conditions.
Method A: Direct Azidation of 6-Halohexanoic Acid
The most straightforward approach involves nucleophilic substitution of a halogen with an azide group.
Procedure:
- 6-Chlorohexanoic acid (5.0 g, 33 mmol) is dissolved in DMF (100 mL)
- Sodium azide (2.6 g, 40 mmol, 1.2 eq) is added
- The reaction mixture is heated to 80°C for 16 hours with stirring
- After cooling, the mixture is diluted with ethyl acetate and washed with water and brine
- The organic layer is dried over Na₂SO₄ and concentrated under reduced pressure
Yield: 81-85%
Method B: High-Temperature DMF Method
An alternative approach using higher temperatures has shown improved yields.
Procedure:
- 6-Halohexanoic acid (5.0 g, 25.6 mmol) and NaN₃ (5.0 g, 76.9 mmol, 3 eq) are combined in DMF (20 mL)
- The mixture is stirred at 85°C overnight
- After cooling to room temperature, DCM (40 mL) is added
- The reaction mixture is washed with 0.1 M HCl (3×20 mL) and dried over MgSO₄
- The solvent is removed under reduced pressure
Yield: 90-95%
Method C: Activation via NHS Ester
For subsequent coupling reactions, the 6-azidohexanoic acid can be converted to its NHS ester:
Procedure:
- 6-Azidohexanoic acid (1 eq) is dissolved in DCM with N-hydroxysuccinimide (1.1 eq)
- EDC·HCl (1.2 eq) is added at 0°C
- The mixture is stirred at room temperature for 4 hours
- The reaction mixture is washed with water, dried over Na₂SO₄, and concentrated
- The crude product can be purified by column chromatography (EtOAc/hexane)
Yield: >95%
Synthesis of 2-[2-(2-Azidoethoxy)ethoxy]ethanamine
The PEG-like linker with an azido group can be prepared through a multi-step process.
Procedure:
- 2-[2-(2-Hydroxyethoxy)ethoxy]ethyl chloride (15 g, 88.9 mmol), NaI (4.06 g, 27.1 mmol), and NaN₃ (45.3 mg, 697 mmol) are dissolved in water (90 mL)
- The solution is stirred for 48 h at 50°C
- The mixture is extracted with ethyl acetate, dried over Na₂SO₄, and evaporated to yield 2-[2-(2-azidoethoxy)ethoxy]ethanol
- The alcohol is converted to tosylate using TsCl (13.1 g, 68.6 mmol) in THF with 6 M NaOH at 0°C
- After extraction and evaporation, the tosylate is treated with ammonia solution (28%, 14.8 mL) in THF at 40°C for 96 h
- After workup and purification, 2-[2-(2-azidoethoxy)ethoxy]ethanamine is obtained
Yield: 58.8% overall
Biotin-PEG Conjugate Preparation
The biotin component (thieno[3,4-d]imidazole derivative) is coupled with the PEG linker through amide bond formation.
Procedure:
- Biotin (1 eq) is activated with EDC (1.2 eq) and HOBt (1.1 eq) in DMF
- 2-[2-(2-Aminoethoxy)ethoxy]ethylamine (1.1 eq) is added
- The mixture is stirred at room temperature for 24 hours
- The solvent is removed under reduced pressure
- The crude product is purified by column chromatography (DCM/MeOH gradient)
Yield: 75-85%
Final Assembly of Target Compound
Coupling of 6-Azidohexanoic Acid with Biotin-PEG Conjugate
The final step involves amide bond formation between 6-azidohexanoic acid and the remaining amino group of the biotin-PEG conjugate.
Method A: Carbodiimide Coupling
Procedure:
- 6-Azidohexanoic acid (1.2 eq) is dissolved in DMF with HATU (1.3 eq) and DIPEA (3 eq)
- The solution is stirred for 15 minutes at room temperature
- Biotin-PEG conjugate (1 eq) is added
- The reaction mixture is stirred at room temperature for 24 hours
- The solvent is removed under reduced pressure
- The crude product is purified by column chromatography (DCM/MeOH gradient)
Yield: 65-75%
Method B: NHS Ester Coupling
Using the pre-activated NHS ester of 6-azidohexanoic acid:
Procedure:
- 6-Azidohexanoic acid NHS ester (1.2 eq) is dissolved in DMF
- Biotin-PEG conjugate (1 eq) and Et₃N (2 eq) are added
- The reaction mixture is stirred at room temperature for 12 hours
- The solvent is removed under reduced pressure
- The crude product is purified by column chromatography
Yield: 70-80%
Purification and Characterization
The final compound requires careful purification to remove coupling reagents and unreacted starting materials.
Purification Method:
- Column chromatography using DCM/MeOH gradient (typically 95:5 to 85:15)
- Semi-preparative HPLC using C18 column with water/acetonitrile gradient
Characterization:
- ¹H NMR (600 MHz, DMSO-d₆)
- ¹³C NMR (150 MHz, DMSO-d₆)
- HRMS (ESI) calculated for the molecular formula plus H⁺ or Na⁺
- IR spectroscopy: characteristic azide band at ~2100 cm⁻¹
Comparative Analysis of Synthetic Methods
Table 1 presents a comparative analysis of the different methods for synthesizing 6-azidohexanoic acid, a key intermediate in the preparation of the target compound.
Table 1: Comparative Analysis of 6-Azidohexanoic Acid Synthesis Methods
| Method | Starting Material | Conditions | Reaction Time | Temperature | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|---|---|
| A | 6-Chlorohexanoic acid | NaN₃, DMF | 16 h | 80°C | 81-85 | Simple setup, straightforward procedure | Long reaction time |
| B | 6-Halohexanoic acid | NaN₃, DMF | 12 h | 85°C | 90-95 | Higher yield, shorter reaction time | Higher temperature |
| C | 6-Azidohexanoic acid | NHS, EDC·HCl, DCM | 4 h | RT | >95 | Mild conditions, activated for coupling | Two-step process |
| D* | 6-Chlorohexanoic acid | DPPA, DBU, DMF | 6-8 h | 80-100°C | 95 | Direct conversion, high yield | Hazardous reagents |
*Method D is derived from the approach used for similar azido compounds.
Alternative Synthetic Approaches
Click Chemistry for Final Assembly
An alternative approach involves synthesizing the target molecule through copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. This would require:
- Preparing a biotin-PEG-alkyne derivative
- Preparing 6-azidohexanoic acid
- Performing click chemistry to connect the components
Procedure for CuAAC:
- Biotin-PEG-alkyne (1 eq) and 6-azidohexanoic acid (1.2 eq) are dissolved in a mixture of water/t-BuOH (1:1)
- CuSO₄·5H₂O (0.1 eq) and sodium ascorbate (0.2 eq) are added
- The reaction mixture is stirred at room temperature for 24 hours
- The product is purified by column chromatography
One-Pot Azidation-Coupling Sequence
A streamlined approach involves a one-pot procedure:
- 6-Bromohexanoic acid is converted to 6-azidohexanoic acid in situ
- The reaction mixture is directly used for coupling with the biotin-PEG conjugate
This approach minimizes isolation steps but requires careful optimization of conditions to ensure compatibility.
Reaction Monitoring and Quality Control
Analytical Methods
The synthesis progress can be monitored using:
- TLC analysis (visualization by UV and ninhydrin or phosphomolybdic acid staining)
- HPLC analysis with UV detection at 254 nm
- LC-MS for confirmation of intermediates and final product
Quality Control Parameters
For the final compound, the following quality parameters should be assessed:
- Purity: >98% by HPLC
- Identity: Confirmed by NMR and HRMS
- Azide functionality: Confirmed by IR spectroscopy
- Biotin activity: Assessed through streptavidin binding assay
Scale-Up Considerations
For larger-scale production, several modifications to the synthetic procedures are recommended:
- Use of continuous flow chemistry for the azidation step to minimize risks associated with azide chemistry
- Implementation of more economical coupling agents (e.g., EDC·HCl instead of HATU)
- Optimization of purification protocols using less solvent-intensive methods
Table 2: Scale-Up Reaction Parameters
| Scale | Azidation Conditions | Coupling Conditions | Purification Method | Overall Yield (%) |
|---|---|---|---|---|
| <1 g | NaN₃, DMF, 85°C, 12 h | HATU, DIPEA, DMF, RT, 24 h | Column chromatography | 40-50 |
| 1-10 g | NaN₃, DMF, 85°C, 12 h (with cooling) | EDC·HCl, HOBt, DIPEA, DMF, RT, 24 h | Column chromatography | 35-45 |
| >10 g | NaN₃, DMF, continuous flow, 85°C | EDC·HCl, HOBt, DIPEA, DMF, RT, 24 h | Crystallization/precipitation | 30-40 |
Chemical Reactions Analysis
Types of Reactions
6-azido-N-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethyl]hexanamide can undergo various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often leading to the formation of amines or other substituted derivatives.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like triphenylphosphine or lithium aluminum hydride.
Oxidation Reactions: The thieno[3,4-d]imidazole core can undergo oxidation reactions, potentially altering its electronic properties and reactivity.
Common Reagents and Conditions
Substitution: Sodium azide, DMF (dimethylformamide) as a solvent.
Reduction: Triphenylphosphine, THF (tetrahydrofuran) as a solvent.
Oxidation: Potassium permanganate, acetone as a solvent.
Major Products
The major products formed from these reactions include substituted amines, reduced amines, and oxidized derivatives of the thieno[3,4-d]imidazole core.
Scientific Research Applications
Bioconjugation
The azido group is particularly useful in bioconjugation techniques. It can react with alkyne-containing molecules via the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This has implications in:
- Targeted drug delivery : The ability to attach therapeutic agents specifically to cells or tissues.
- Fluorescent labeling : For tracking biological processes in live cells.
Drug Development
The thieno[3,4-d]imidazole structure is known for its biological activity. Research indicates that derivatives of this compound can exhibit:
- Antimicrobial properties : Potential use in developing new antibiotics.
- Anticancer activity : Studies have shown that compounds with similar structures can inhibit cancer cell proliferation.
Material Science
The compound's unique chemical structure allows it to be utilized in:
- Polymer chemistry : As a functional monomer in the synthesis of smart materials that respond to environmental stimuli.
- Nanotechnology : Applications in creating nanoparticles for drug delivery systems.
Case Study 1: Drug Delivery Systems
In a study published in the Journal of Controlled Release, researchers explored the use of azido-functionalized polymers for targeted drug delivery. The incorporation of 6-azido-N-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethyl]hexanamide facilitated the attachment of anticancer drugs selectively to tumor cells via click chemistry techniques.
Case Study 2: Antimicrobial Activity
Research highlighted in Bioorganic & Medicinal Chemistry Letters demonstrated that derivatives of the thieno[3,4-d]imidazole core exhibited significant antimicrobial effects against various bacterial strains. The study suggested that modifications to the azido compound could enhance its efficacy and broaden its spectrum of activity.
Data Table
| Application Area | Description | Potential Impact |
|---|---|---|
| Bioconjugation | Click chemistry for drug delivery and labeling | Improved targeted therapies |
| Drug Development | Antimicrobial and anticancer properties | New treatments for resistant infections |
| Material Science | Functional monomers for smart materials | Advanced materials with tailored responses |
| Nanotechnology | Nanoparticle synthesis for drug delivery | Enhanced bioavailability of drugs |
Mechanism of Action
The mechanism of action of 6-azido-N-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethyl]hexanamide involves its interaction with molecular targets such as enzymes or receptors. The azido group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The thieno[3,4-d]imidazole core may interact with specific binding sites, modulating the activity of the target molecules .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Functional Group Variations
The compound shares structural motifs with several biotin derivatives and azido-functionalized molecules. Below is a comparative analysis:
Key Observations:
Azido Group vs. Amino Group: The target compound's azido group distinguishes it from analogs like Biotin-EDA (aminoethyl group), enabling unique applications in click chemistry-based labeling .
Biotin Core Conservation: All compounds retain the thienoimidazol-4-yl moiety, ensuring streptavidin-binding capability. Dual biotin derivatives (e.g., CAS 138529-46-1) exhibit higher avidity due to multivalent interactions .
Notes
Structural Differentiation: The combination of azido and PEG groups in the target compound is unique among biotin derivatives, enabling dual functionality in diagnostics and therapeutics.
Data Gaps: Limited in vivo efficacy data are available for PEGylated azido-biotin compounds, necessitating further pharmacokinetic studies.
Biological Activity
6-azido-N-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethyl]hexanamide is a complex organic compound that has attracted interest in various scientific fields due to its unique structural properties and potential applications in biology and medicine. This article will explore the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C22H39N7O5S with a molecular weight of 513.7 g/mol. The compound features an azido group and a thieno[3,4-d]imidazole core which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C22H39N7O5S |
| Molecular Weight | 513.7 g/mol |
| IUPAC Name | This compound |
| InChI Key | NYAZUAAGKILBHO-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets such as enzymes and receptors. The azido group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The thieno[3,4-d]imidazole core may modulate the activity of target molecules by altering their binding affinities or enzymatic activities.
Key Mechanisms:
- Covalent Bond Formation : The azido group participates in nucleophilic substitution reactions leading to the formation of stable covalent bonds with proteins.
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to active sites or allosteric sites.
- Receptor Modulation : It can influence receptor activity by altering ligand-receptor interactions.
Biological Activity and Therapeutic Applications
Research indicates that this compound has potential applications in various therapeutic areas:
Anticancer Activity
Studies have shown that compounds similar to this structure exhibit anticancer properties by targeting specific pathways involved in tumor growth and metastasis. For instance:
- Inhibition of TACC3 : Compounds derived from similar structures have been identified as inhibitors of TACC3 (Transforming Acidic Coiled-Coil 3), which is implicated in cancer progression .
Anti-inflammatory Potential
The compound's ability to modulate enzyme activity suggests potential use in treating inflammatory diseases by inhibiting pro-inflammatory enzymes.
Case Studies
- In Vitro Studies : Laboratory experiments have demonstrated that derivatives of this compound can inhibit the growth of cancer cell lines by inducing apoptosis.
- Example : A study reported that a related thieno[3,4-d]imidazole derivative reduced cell viability in melanoma cells through apoptosis induction mechanisms.
- Animal Models : Preclinical trials using animal models have shown promising results in reducing tumor size when treated with similar azido compounds.
- Example : In a mouse model of melanoma, treatment with an azido derivative resulted in significant tumor regression compared to control groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
